molecular formula C13H16N4O B14948074 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one

6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one

Cat. No.: B14948074
M. Wt: 244.29 g/mol
InChI Key: KJZHKKWIYQPONE-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one is a heterocyclic compound with the molecular formula C13H16N4O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed in the presence of water, followed by the reaction of the resulting trimethyl pyruvic acid with thiocarbohydrazide . This method is commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenylamino groups contribute to its stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-anilino-6-tert-butyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H16N4O/c1-13(2,3)10-11(18)15-12(17-16-10)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18)

InChI Key

KJZHKKWIYQPONE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC=CC=C2

Origin of Product

United States

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